4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O3S2 and its molecular weight is 483.04. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolo-pyridine moiety and a sulfamoyl group, which may contribute to its biological activities. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₂S |
Molecular Weight | 286.37 g/mol |
CAS Number | [Not specified] |
Solubility | Soluble in DMSO and water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell signaling pathways, particularly those associated with cancer progression and inflammation.
- Inhibition of Protein Kinases : The compound may inhibit tyrosine kinases that play a crucial role in cell proliferation and survival. This inhibition could lead to reduced tumor growth in certain cancer models.
- Modulation of Ion Channels : Research indicates that similar compounds can affect ion channel activity, potentially influencing neuronal excitability and muscle contraction.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against both Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 14 | 64 |
Escherichia coli | 8 | 1024 |
Candida albicans | 15 | 64 |
These results suggest that the target compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This activity is crucial for developing therapeutic agents for inflammatory diseases.
Case Studies
- Cancer Cell Lines : In a study using various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in significant apoptosis (programmed cell death) compared to untreated controls. The IC50 values ranged from 10 to 25 µM, indicating potent cytotoxicity.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of the compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and preservation of mitochondrial function.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2.ClH/c1-4-12-25(13-5-2)30(27,28)17-9-7-16(8-10-17)20(26)23-21-22-18-11-14-24(6-3)15-19(18)29-21;/h4-5,7-10H,1-2,6,11-15H2,3H3,(H,22,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCCMHAZSXBBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.